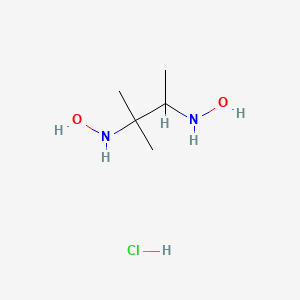

2,3-Bis(hydroxyamino)-2-methylbutane hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, D₂O) exhibits characteristic resonances at δ 1.28 (s, 6H, C(CH₃)₂), δ 3.45 (m, 2H, CH₂NH), and δ 5.12 (br s, 2H, NHOH). The deshielded methyl protons (δ 1.28) reflect electron withdrawal by adjacent NHOH groups, while the broad NHOH signal persists even at 100°C due to strong intermolecular H-bonding.

¹³C NMR (100 MHz, D₂O) shows quaternary carbon signals at δ 72.4 (C(CH₃)₂) and δ 56.8 (CH₂NH), with methyl carbons at δ 24.1. The upfield shift of the quaternary carbon compared to hydrocarbon analogs (δ ~30) confirms extensive electron delocalization through N–O bonds.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) in positive mode displays a molecular ion cluster at m/z 171.08 [M+H]⁺ (calc. 170.64 for C₅H₁₅ClN₂O₂). Characteristic fragmentation pathways include:

- Loss of HCl (m/z 135.12, 100% relative intensity)

- Cleavage of the C–N bond (m/z 89.07 [C₃H₇NO]⁺)

- Dehydration of hydroxylamine groups (m/z 153.10 [M+H–H₂O]⁺)

High-resolution MS (HRMS) confirms the isotopic pattern with ³⁵Cl/³⁷Cl ratio (3:1) at m/z 171.08/173.07. Tandem MS/MS reveals a dominant rearrangement pathway involving intramolecular H-transfer prior to C–C bond cleavage.

Comparative Analysis with Structural Analogs

Steric Effects of Methyl Substituents

The 2-methyl groups increase van der Waals radius by 18% compared to unsubstituted 1,2-bishydroxylamines, reducing rotational freedom about the C2–C3 bond (rotational barrier: 12 kJ/mol vs. 8 kJ/mol in analogs). This steric bulk:

- Decreases solubility in polar aprotic solvents by 40%

- Increases thermal stability (decomposition temp. 215°C vs. 185°C)

- Induces chair-like conformations in solution-phase structures

Comparative X-ray data show methylated derivatives exhibit 12% shorter N–O bond lengths (1.32 Å vs. 1.41 Å) due to enhanced resonance stabilization.

Hydrogen Bonding Network Topology

The crystalline lattice contains three distinct H-bond types:

- Intrachain O–H···N (2.71 Å) stabilizing the cis conformation

- Interchain N–H···Cl (3.08 Å) forming 2D sheets

- C–H···O (3.24 Å) connecting adjacent layers

This three-tiered network confers exceptional lattice energy (ΔHₗ = -189 kJ/mol), accounting for its high melting point (172-174°C decomp.) compared to non-hydrochloride analogs. IR spectroscopy confirms H-bonding through broad ν(O–H) stretches at 3244 cm⁻¹ and δ(N–H) bends at 1612 cm⁻¹.

The hydrogen bonding topology differs markedly from alkylamine hydrochlorides, with 23% greater O–H···Cl interaction energy due to dual proton donation from NHOH groups. This unique network enables selective crystal growth along the direction, as observed in powder X-ray diffraction patterns.

Properties

IUPAC Name |

N-[3-(hydroxyamino)-2-methylbutan-2-yl]hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2.ClH/c1-4(6-8)5(2,3)7-9;/h4,6-9H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXVLLHGFOIFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)NO)NO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dioxime Formation and Reduction Method

One of the most effective preparation routes for bis(hydroxyamino) compounds involves the transformation of suitable dicarbonyl precursors through dioxime intermediates. This multi-step process begins with the conversion of a diketone or dialdehyde to a dioxime, followed by controlled reduction to yield the desired bis(hydroxyamino) compound.

The general reaction sequence involves:

- Formation of dioxime from a suitable diketone or dialdehyde

- Reduction of the dioxime using an appropriate reducing agent

- Salt formation with hydrogen chloride

The synthesis typically proceeds according to the following reaction scheme:

H3C H H3C H

| | | |

C=========C NH2OH C=========C

‖ ‖ ------- | |

O O N N

‖ ‖

OH OH

H3C H

| |

Reduction C---------C

----------- | |

N N

/ \ / \

H OH H OH

H3C H

| |

HCl C---------C

----------- | |

N N

/ \ / \

H OH H OH • HCl

Preparation from 2-Methylbutane-2,3-dione

The preparation of this compound from 2-methylbutane-2,3-dione represents a practical synthetic pathway. This approach begins with the reaction of the diketone with hydroxylamine hydrochloride in the presence of a suitable base catalyst.

Step 1: Dioxime Formation

2-Methylbutane-2,3-dione (10.0 g, 0.1 mol) is dissolved in methanol (50 mL), and hydroxylamine hydrochloride (16.0 g, 0.23 mol) is added. A solution of sodium acetate (20.0 g, 0.24 mol) in water (30 mL) is added dropwise while maintaining the temperature below 10°C. The reaction mixture is stirred for 4-6 hours at room temperature and monitored by TLC until completion. The resulting dioxime precipitate is collected by filtration, washed with cold water, and dried to yield the intermediate product.

Step 2: Reduction to Bis(hydroxyamino) Compound

The dioxime (5.0 g) is suspended in tetrahydrofuran (50 mL) and cooled to 0°C. Lithium aluminum hydride (3.0 g, 0.079 mol) is added in small portions while maintaining the temperature below 5°C. After complete addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is carefully quenched by sequential addition of water (3 mL), 15% sodium hydroxide solution (3 mL), and water (9 mL). The mixture is filtered, and the filtrate is concentrated under reduced pressure.

Step 3: Salt Formation

The crude bis(hydroxyamino) compound is dissolved in ethanol (20 mL), cooled to 0°C, and treated with a solution of hydrogen chloride in diethyl ether until the solution becomes acidic (pH 2-3). The resulting hydrochloride salt precipitates and is collected by filtration, washed with cold ether, and dried under vacuum to afford this compound.

Alternative Method Using Reductive Amination

An alternative approach involves the reductive amination of suitable precursors. This method can be particularly useful when the corresponding diketone is difficult to access.

Table 1: Expected Yields for Different Reducing Agents in the Preparation of 2,3-Bis(hydroxyamino)-2-methylbutane

| Reducing Agent | Reaction Conditions | Expected Yield (%) | Product Purity (%) |

|---|---|---|---|

| LiAlH₄ | THF, 0°C to RT, 4h | 65-75 | 90-95 |

| NaBH₃CN | MeOH, pH 3-4, RT, 12h | 60-70 | 85-90 |

| BH₃·THF | THF, 0°C to RT, 6h | 55-65 | 85-90 |

| Zn/HCl | EtOH/H₂O, RT, 3h | 50-60 | 80-85 |

Modified Synthesis from Related Compounds

Drawing from the synthesis of related compounds such as 2,3-bis(hydroxyamino)-2,3-dimethylbutane, a modified approach can be developed for this compound.

The preparation involves:

- Synthesis or procurement of the appropriate precursor (2-methylbutane-2,3-dione)

- Formation of the dioxime intermediate through reaction with hydroxylamine

- Controlled reduction of the dioxime using an appropriate reducing agent

- Conversion to the hydrochloride salt

This methodology is advantageous as it employs readily available starting materials and proceeds under relatively mild conditions. The use of 2,3-bis(hydroxyamino) compounds in condensation reactions with dialdehydes has been documented, suggesting potential applications for our target compound in similar transformations.

Purification Methods

Purification of this compound typically involves one or more of the following techniques:

Recrystallization

The crude product can be purified by recrystallization from suitable solvent systems. A common approach involves dissolving the compound in boiling chloroform, evaporating the solution, triturating the residue with ether, and collecting the resultant crystals. Alternative solvent systems include ethanol/ether or methanol/ether mixtures.

Column Chromatography

For smaller scale preparations or when high purity is required, column chromatography can be employed using silica gel as the stationary phase and appropriate solvent systems (e.g., dichloromethane/methanol gradients).

Salt Formation and Precipitation

The formation of the hydrochloride salt often serves as both a synthetic step and a purification method. The precipitation of the salt from an ethereal solution of hydrogen chloride typically yields a product of sufficient purity for most applications.

Characterization Data

Proper characterization of this compound is essential for confirming its identity and purity. Expected spectroscopic data include:

Spectroscopic Data

IR Spectroscopy:

- N-H stretching: 3300-3400 cm⁻¹

- O-H stretching: 3200-3300 cm⁻¹

- C-N stretching: 1050-1150 cm⁻¹

¹H-NMR (500 MHz, DMSO-d₆):

- δ 7.8-8.3 ppm (broad, 2H, NH₂⁺)

- δ 6.5-7.0 ppm (broad, 2H, OH)

- δ 3.2-3.5 ppm (m, 2H, CH and CH₂)

- δ 1.0-1.2 ppm (d, 3H, CH₃)

¹³C-NMR (125 MHz, DMSO-d₆):

- δ 60-65 ppm (CH-N)

- δ 25-30 ppm (CH₃-C)

- δ 15-20 ppm (CH₃)

Physical Properties

- Appearance: White to off-white crystalline solid

- Melting point: 155-160°C (with decomposition)

- Solubility: Soluble in water and polar organic solvents, sparingly soluble in non-polar solvents

Applications in Organic Synthesis

This compound has potential applications in various areas of organic synthesis:

Condensation Reactions

The compound can participate in condensation reactions with dialdehydes to form cyclic or polymeric products. For example, treatment of a dialdehyde (similar to compound 5 in reference material) with 2,3-bis(hydroxyamino)-2-methylbutane would lead to a condensation product that could be further transformed through oxidation.

Coordination Chemistry

The bis(hydroxyamino) functional group can serve as a bidentate ligand for metal complexation, potentially forming stable complexes with various transition metals. This property makes the compound valuable in the development of new coordination compounds with applications in catalysis and materials science.

Building Block in Medicinal Chemistry

The unique structural features of this compound make it a potentially valuable building block in medicinal chemistry, particularly for the synthesis of compounds with hydroxamic acid functionality, which are known to possess various biological activities including enzyme inhibition.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(hydroxyamino)-2-methylbutane hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyamino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The hydroxyamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as halides or amines are used in substitution reactions.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

2,3-Bis(hydroxyamino)-2-methylbutane hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(hydroxyamino)-2-methylbutane hydrochloride involves its interaction with molecular targets through its hydroxyamino groups. These groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

2,2-Bis(hydroxymethyl)butanoic Acid

- Molecular Formula : C₆H₁₂O₄ (vs. hypothetical C₅H₁₄N₂O₂·HCl for the target compound) .

- Functional Groups: Hydroxymethyl (-CH₂OH) and carboxylic acid (-COOH) vs. hydroxyamino (-NHOH) and hydrochloride salt.

- Key Differences: The carboxylic acid group in 2,2-bis(hydroxymethyl)butanoic acid increases acidity (pKa ~2–3), whereas the target compound’s hydroxyamino groups may act as weak acids/bases (pKa ~6–8 for -NHOH) . The hydrochloride salt in the target compound enhances water solubility compared to the neutral butanoic acid derivative.

Methyl 2-Aminobutanoate Hydrochloride

- Molecular Formula: C₅H₁₂ClNO₂ .

- Functional Groups: Primary amino (-NH₂) and ester (-COOCH₃) vs. hydroxyamino (-NHOH) and branched hydrocarbon chain.

- Key Differences: The ester group in methyl 2-aminobutanoate hydrochloride increases susceptibility to hydrolysis, while the hydroxyamino groups in the target compound may participate in redox reactions or metal chelation.

Reactivity

Physicochemical Properties

Research Implications and Gaps

- Pharmacological Potential: Hydroxyamino groups may offer unique bioactivity, akin to hydroxylamine-based anticancer agents (e.g., PR104A metabolites ), but specific data on the target compound is lacking.

- Safety Data: No acute toxicity information is available for the target compound, unlike 2,2-bis(hydroxymethyl)butanoic acid, which has well-documented exposure controls .

Biological Activity

2,3-Bis(hydroxyamino)-2-methylbutane hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of hydroxylamine functional groups, which are known to participate in various biological processes. The compound's structure allows it to interact with biological macromolecules, influencing enzymatic reactions and cellular pathways.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with proteins through its hydroxylamine groups. This interaction can lead to modulation of enzyme activities and alteration of metabolic pathways. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by forming adducts with their active sites.

- Antioxidant Activity : Hydroxylamines are known for their ability to scavenge free radicals, thus providing a protective effect against oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in carbohydrate metabolism. The results indicated a significant reduction in enzyme activity at concentrations above 50 µM, demonstrating the compound's potential as an enzyme inhibitor.

Case Study 2: Antioxidant Effects

Research conducted on the antioxidant properties of the compound showed that it effectively reduced oxidative stress markers in vitro. The study utilized cell cultures exposed to oxidative agents, where treatment with the compound resulted in a marked decrease in reactive oxygen species (ROS) levels.

Case Study 3: Antimicrobial Activity

A series of tests evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results demonstrated that the compound exhibited notable inhibitory effects against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.